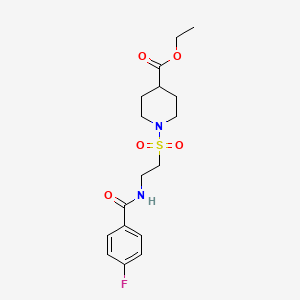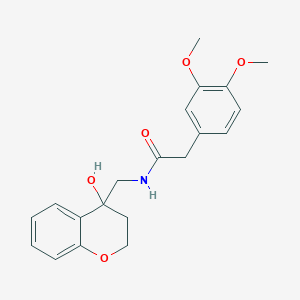![molecular formula C22H15F2N7O B3008526 3,4-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1005922-65-5](/img/structure/B3008526.png)
3,4-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of fluoro-containing benzamide derivatives, such as the one mentioned, typically involves multiple steps starting from basic aromatic acids. In the case of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, the process began with 2,6-difluorobenzoic acid and proceeded through a nine-step reaction sequence, culminating in a chemical yield of 1% . This compound was further modified to remove the methoxy group, yielding a precursor for radiolabeling. The final product, intended for PET imaging, was obtained through O-[(11)C]methylation and isolated with high specific activity . Similarly, the synthesis of fluorocontaining substituted amides of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid involved reacting previously synthesized benzamides of pyrazole-4-carboxylic acid with primary and secondary amines, followed by high-temperature cyclization to yield substituted 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidine-4-ones .
Molecular Structure Analysis
The molecular structure of fluoro-containing benzamide derivatives is characterized by the presence of a benzamide moiety substituted with various functional groups that influence the compound's reactivity and interaction with biological targets. The difluoro groups on the benzene ring are highly electronegative, affecting the electron distribution within the molecule and potentially enhancing its binding affinity to certain proteins . The pyrazolo[3,4-d]pyrimidine core is a common feature in these molecules, providing a rigid scaffold that can interact with various enzymes or receptors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are quite diverse and include steps such as amide formation, desmethylation, and cyclization. The desmethylation step in the synthesis of the PET agent is particularly noteworthy, as it involves the use of TMSCl/NaI to remove a methoxy group, which is a crucial step for the subsequent radiolabeling . The high-temperature cyclization step mentioned in the synthesis of substituted 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidine-4-ones is another key reaction that leads to the formation of a more complex and potentially bioactive heterocyclic system .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3,4-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide are not detailed in the provided papers, we can infer from related compounds that these properties are likely to include high specificity and binding affinity due to the presence of the difluoro groups and the pyrazolo[3,4-d]pyrimidine scaffold . The solubility, stability, and reactivity of such compounds can be fine-tuned by the substituents on the benzamide and pyrazole moieties, which is crucial for their potential application in medical imaging or as therapeutic agents .
科学的研究の応用
Antiviral Applications
A study detailed a novel route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, which showed significant antiviral activities against influenza A virus (H5N1), highlighting the potential of such compounds in antiviral drug development (Hebishy et al., 2020).
Anticancer and Anti-inflammatory Applications
Research on pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrated their potential in cancer and inflammation treatment, suggesting a similar capacity for related compounds (Rahmouni et al., 2016).
Supramolecular Chemistry
A study on tetrafluoroterephthalic acid and aza compounds forming novel crystals through hydrogen bonds and weak intermolecular interactions indicates the relevance of fluorinated compounds in creating advanced materials with specific properties (Wang et al., 2014).
Imaging Agent Development
The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a PET agent for imaging B-Raf(V600E) in cancers illustrates the use of such compounds in diagnostic imaging, potentially applicable to the compound (Wang et al., 2013).
Synthesis of Fused Heterocycles
Research on microwave-assisted synthesis of fused heterocycles incorporating a trifluoromethyl moiety shows the utility of such compounds in creating novel heterocyclic compounds, possibly leading to new drugs or materials (Shaaban, 2008).
作用機序
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine structures have been studied for anticancer activity as topoisomerase ii alpha inhibitors and inhibitors of an Hh signaling cascade . These targets play crucial roles in cell division and growth, making them important targets for anticancer therapies.
Mode of Action
This inhibition could lead to disruption of cell division and growth, particularly in cancer cells .
Biochemical Pathways
Inhibition of topoisomerase II alpha could disrupt DNA replication and segregation, while inhibition of the Hh signaling cascade could affect cell differentiation and proliferation .
Result of Action
Based on the potential targets, it can be inferred that the compound may induce cell cycle arrest and apoptosis in cancer cells by inhibiting essential proteins involved in cell division and growth .
将来の方向性
特性
IUPAC Name |
3,4-difluoro-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N7O/c1-13-9-19(28-22(32)14-7-8-17(23)18(24)10-14)31(29-13)21-16-11-27-30(20(16)25-12-26-21)15-5-3-2-4-6-15/h2-12H,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVHHODVNZBWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

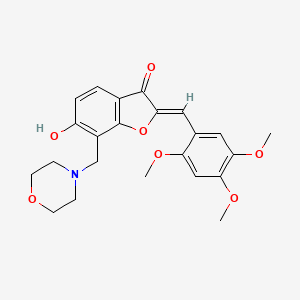
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3008446.png)
![3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B3008447.png)
![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]triazole-4-carboxamide](/img/structure/B3008448.png)
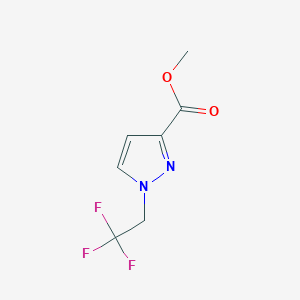
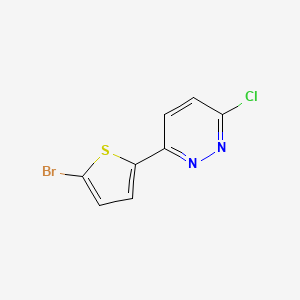
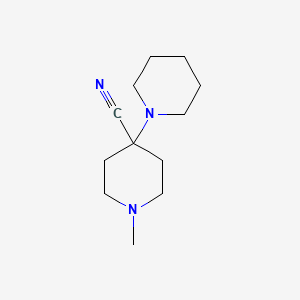
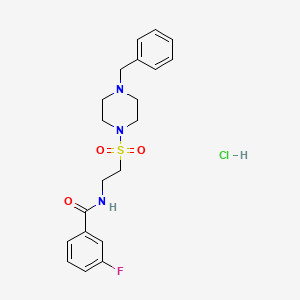
![2,3-Dimethoxy-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide](/img/structure/B3008457.png)
![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B3008460.png)

![1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B3008463.png)
